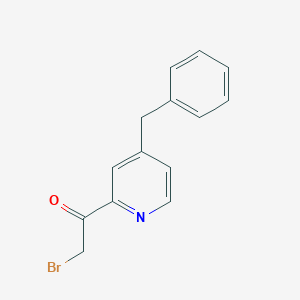
1-(4-Benzylpyridin-2-yl)-2-bromoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzylpyridin-2-yl)-2-bromoethanone is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyl group attached to the pyridine ring and a bromoethanone moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(4-Benzylpyridin-2-yl)-2-bromoethanon beinhaltet typischerweise die Bromierung von 1-(4-Benzylpyridin-2-yl)ethanon. Dies kann mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Dichlormethan erreicht werden. Die Reaktion wird üblicherweise bei Raumtemperatur durchgeführt und mittels Dünnschichtchromatographie (DC) überwacht, um den Abschluss sicherzustellen.
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für 1-(4-Benzylpyridin-2-yl)-2-bromoethanon nicht gut dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Sicherheitsmaßnahmen für den Umgang mit Brom oder NBS in größerem Umfang.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(4-Benzylpyridin-2-yl)-2-bromoethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Nucleophile Substitution: Das Bromatom kann durch Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.
Reduktion: Die Carbonylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Carbonsäuren oder anderen oxidierten Derivaten oxidiert werden.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Wird typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.
Reduktion: Wird in wasserfreien Lösungsmitteln wie Tetrahydrofuran (THF) oder Ether unter Inertgasatmosphäre durchgeführt.
Oxidation: Wird in wässrigen oder gemischten Lösungsmittelsystemen unter sauren oder basischen Bedingungen durchgeführt.
Hauptprodukte, die gebildet werden:
Nucleophile Substitution: Entsprechende substituierte Derivate, abhängig vom verwendeten Nucleophil.
Reduktion: 1-(4-Benzylpyridin-2-yl)-2-hydroxyethanon.
Oxidation: 1-(4-Benzylpyridin-2-yl)-2-carboxyethanon oder andere oxidierte Produkte.
Wissenschaftliche Forschungsanwendungen
1-(4-Benzylpyridin-2-yl)-2-bromoethanon wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird auf sein Potenzial als Leitstruktur in der Arzneimittelforschung und -entwicklung untersucht, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wissenschaftliche Forschungsanwendungen
1-(4-Benzylpyridin-2-yl)-2-bromoethanone has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(4-Benzylpyridin-2-yl)-2-bromoethanon hängt weitgehend von seiner Wechselwirkung mit bestimmten molekularen Zielstrukturen ab. In biologischen Systemen kann es beispielsweise durch Hemmung von Enzymen oder Bindung an Rezeptoren wirken und so biochemische Pfade modulieren. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, können je nach spezifischer Anwendung und Kontext des Einsatzes variieren.
Ähnliche Verbindungen:
1-(4-Benzylpyridin-2-yl)ethanon: Fehlt die Bromgruppe, wodurch es weniger reaktiv in nucleophilen Substitutionsreaktionen ist.
1-(4-Benzylpyridin-2-yl)-2-chlorethanon: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom, was seine Reaktivität und biologische Aktivität beeinflussen kann.
1-(4-Benzylpyridin-2-yl)-2-iodoethanon:
Einzigartigkeit: 1-(4-Benzylpyridin-2-yl)-2-bromoethanon ist aufgrund des Vorhandenseins der Bromoethanon-Einheit einzigartig, die eine besondere Reaktivität und das Potenzial für verschiedene chemische Umwandlungen verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene synthetische und Forschungsanwendungen.
Vergleich Mit ähnlichen Verbindungen
1-(4-Benzylpyridin-2-yl)ethanone: Lacks the bromo group, making it less reactive in nucleophilic substitution reactions.
1-(4-Benzylpyridin-2-yl)-2-chloroethanone: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(4-Benzylpyridin-2-yl)-2-iodoethanone:
Uniqueness: 1-(4-Benzylpyridin-2-yl)-2-bromoethanone is unique due to the presence of the bromoethanone moiety, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C14H12BrNO |
|---|---|
Molekulargewicht |
290.15 g/mol |
IUPAC-Name |
1-(4-benzylpyridin-2-yl)-2-bromoethanone |
InChI |
InChI=1S/C14H12BrNO/c15-10-14(17)13-9-12(6-7-16-13)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |
InChI-Schlüssel |
ASYOEFQCKBDTAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=NC=C2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


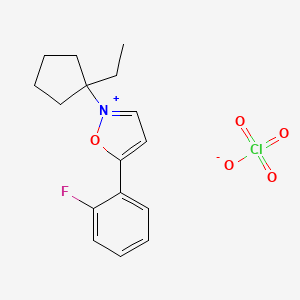
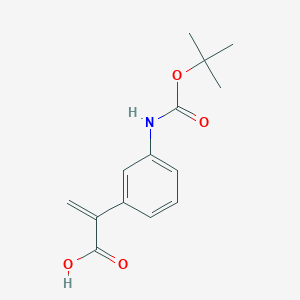
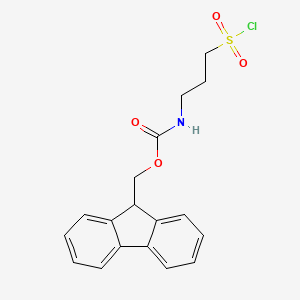
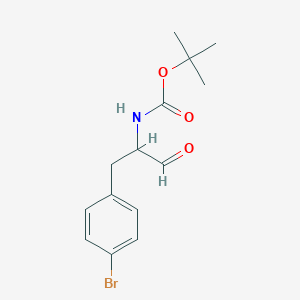
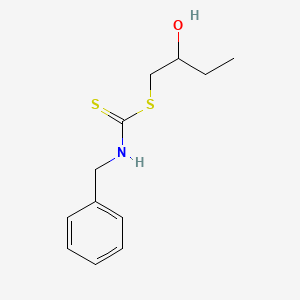
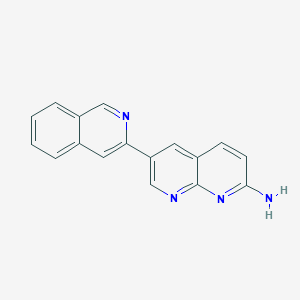

![2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12638058.png)
![Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638063.png)
![N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12638065.png)
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12638071.png)
![N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12638077.png)
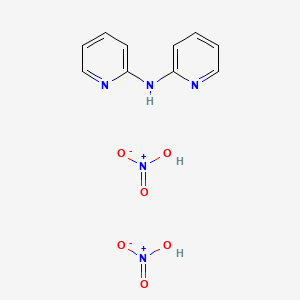
![N-{(2S)-1-[(4-fluorobenzyl)amino]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12638102.png)
